Deethylindanomycin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Deethylindanomycin is typically produced through fermentation processes involving Streptomyces setonii. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions to optimize the production of the antibiotic .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation, followed by extraction and purification processes. The antibiotic is extracted from the fermentation broth using organic solvents, and further purification is achieved through techniques such as high-performance liquid chromatography (HPLC) to obtain a product with high purity .
Chemical Reactions Analysis
Types of Reactions: Deethylindanomycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its antimicrobial properties or to study its mechanism of action.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Deethylindanomycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study ionophore properties and histamine-releasing actions.
Medicine: Its antimicrobial properties are explored for developing new antibiotics and anticoccidial agents.
Industry: this compound is used in the agricultural industry to control coccidial infections in poultry.
Mechanism of Action
Deethylindanomycin acts as an ionophore, selectively transporting potassium ions across lipid bilayer membranes. This disrupts the ion balance within bacterial cells, leading to cell death. The compound also induces histamine release from rodent mast cells and human basophils in a calcium-dependent manner . The molecular targets include ion channels and transporters involved in maintaining cellular ion homeostasis .
Comparison with Similar Compounds
Deethylindanomycin is unique due to its specific ionophore properties and selective activity against potassium ions. Similar compounds include:
Indanomycin: Another polyether antibiotic with similar ionophore properties but different ion selectivity.
Monensin: A polyether antibiotic with broader ion selectivity, including sodium and calcium ions.
Salinomycin: Known for its anticoccidial activity and ionophore properties, but with a different ion selectivity profile.
These comparisons highlight this compound’s unique selectivity for potassium ions, making it a valuable tool in studying ion transport and developing targeted antimicrobial therapies.
Properties
Molecular Formula |
C29H39NO4 |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
(2R)-2-[(2R,5S,6R)-6-[(3Z,5E)-6-[(3aR,4S,5R,7aS)-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid |
InChI |
InChI=1S/C29H39NO4/c1-4-20(28-18(2)13-16-25(34-28)19(3)29(32)33)8-5-10-22-15-14-21-9-6-11-23(21)26(22)27(31)24-12-7-17-30-24/h5,7-8,10,12,14-15,17-19,21-23,25-26,28,30H,4,6,9,11,13,16H2,1-3H3,(H,32,33)/b10-5+,20-8-/t18-,19+,21-,22-,23+,25+,26+,28+/m0/s1 |
InChI Key |
HSZFOQSMGNAIJM-WDSRKPHJSA-N |
Isomeric SMILES |
CC/C(=C/C=C/[C@H]1C=C[C@@H]2CCC[C@H]2[C@@H]1C(=O)C3=CC=CN3)/[C@H]4[C@H](CC[C@@H](O4)[C@@H](C)C(=O)O)C |
Canonical SMILES |
CCC(=CC=CC1C=CC2CCCC2C1C(=O)C3=CC=CN3)C4C(CCC(O4)C(C)C(=O)O)C |
Origin of Product |
United States |
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